molecular formula C6H8BrN3O B1288391 2-(4-Bromo-1H-pyrazol-1-YL)-N-methylacetamide CAS No. 1179904-89-2

2-(4-Bromo-1H-pyrazol-1-YL)-N-methylacetamide

Cat. No.: B1288391
CAS No.: 1179904-89-2
M. Wt: 218.05 g/mol
InChI Key: TWHACBMAWLNUBF-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-pyrazol-1-YL)-N-methylacetamide is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a bromine atom at the 4-position and a methylacetamide group makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-1H-pyrazol-1-YL)-N-methylacetamide typically involves the reaction of 4-bromo-1H-pyrazole with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1H-pyrazol-1-YL)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced forms.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

2-(4-Bromo-1H-pyrazol-1-YL)-N-methylacetamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1H-pyrazol-1-YL)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazole ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-1H-pyrazol-1-yl)aniline
  • 2-(4-Bromo-1H-pyrazol-1-yl)ethanol
  • 4-Bromo-1H-pyrazole

Uniqueness

2-(4-Bromo-1H-pyrazol-1-YL)-N-methylacetamide is unique due to the presence of the N-methylacetamide group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-bromopyrazol-1-yl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O/c1-8-6(11)4-10-3-5(7)2-9-10/h2-3H,4H2,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHACBMAWLNUBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598856
Record name 2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179904-89-2
Record name 2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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